molecular formula C7H9BrN2O B1318878 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone CAS No. 1015936-63-6

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B1318878
CAS No.: 1015936-63-6
M. Wt: 217.06 g/mol
InChI Key: KVFFAPKXWKOIRP-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is an organic compound with the molecular formula C₇H₉BrN₂O. It is a brominated derivative of ethanone, featuring a pyrazole ring substituted with two methyl groups. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Scientific Research Applications

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: As a probe to study enzyme mechanisms and protein interactions.

    Material Science: In the design and synthesis of novel materials with specific electronic or optical properties.

Safety and Hazards

“2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone” is intended for research and development use only. It is not suitable for medicinal, household, or other uses .

Future Directions

The future directions for “2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone” and similar compounds lie in their potential applications in various fields of science. Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone typically involves the bromination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and bromine source, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol.

    Oxidation: 1-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the pyrazole ring can interact with biological targets through hydrogen bonding, van der Waals forces, and covalent interactions, influencing the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

    1-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-2-one: Contains an additional carbon in the alkyl chain, affecting its physical and chemical properties.

Uniqueness

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry for the development of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(2,5-dimethylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFAPKXWKOIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590494
Record name 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015936-63-6
Record name 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015936-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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